molecular formula C13H11N5O5 B3000994 2-(furan-2-carboxamido)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)oxazole-4-carboxamide CAS No. 1286699-92-0

2-(furan-2-carboxamido)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)oxazole-4-carboxamide

Cat. No. B3000994
CAS RN: 1286699-92-0
M. Wt: 317.261
InChI Key: AJSLAQDBSADNLN-UHFFFAOYSA-N
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Description

The compound "2-(furan-2-carboxamido)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)oxazole-4-carboxamide" is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple heterocyclic components such as furan, oxadiazole, and oxazole rings. These structural motifs are common in various pharmacologically active compounds and materials with potential energetic properties.

Synthesis Analysis

The synthesis of compounds related to the target molecule involves several steps, starting from basic heterocyclic precursors. For instance, compounds with furan and oxazole moieties can be synthesized from 2-acetylfuran through a Claisen-Schmidt condensation followed by cyclization with hydroxylamine hydrochloride . Additionally, the synthesis of oxadiazole derivatives can be achieved by reacting intermediates like 4-amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide with other reagents at high temperatures . These methods highlight the complexity and multi-step nature of synthesizing such intricate molecules.

Molecular Structure Analysis

The molecular structure of compounds containing furan, oxadiazole, and oxazole rings can be confirmed using various spectroscopic techniques such as IR, NMR (both 1H and 13C), and mass spectrometry . Single crystal X-ray diffraction is also a powerful tool to determine the precise molecular geometry of such compounds . The presence of multiple heterocycles in the target compound suggests a potential for a complex three-dimensional structure that could be crucial for its biological or energetic properties.

Chemical Reactions Analysis

The chemical reactivity of the compound's functional groups, such as the amino group in oxadiazole and the chloromethyl group in furazan, can be modified through acylation, oxidation, and reactions with N- and S-nucleophiles . These reactions can transform the compound, potentially leading to a variety of derivatives with different properties and applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of heterocycles like furan, oxadiazole, and oxazole typically contributes to moderate thermal stability, as indicated by thermogravimetric analysis and differential scanning calorimetry . The sensitivity towards impact and friction, as well as detonation performance, are also important characteristics of these materials, especially when considering their application as energetic materials . The pharmacological properties, such as antidepressant and antianxiety activities, can be evaluated using behavioral tests like the forced swimming test and the plus maze method .

properties

IUPAC Name

2-(furan-2-carbonylamino)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O5/c1-7-15-10(23-18-7)5-14-11(19)8-6-22-13(16-8)17-12(20)9-3-2-4-21-9/h2-4,6H,5H2,1H3,(H,14,19)(H,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSLAQDBSADNLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2=COC(=N2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(furan-2-carboxamido)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)oxazole-4-carboxamide

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